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Compound of Interest

Compound Name: (1S,2R)-2-Phenylcyclohexanol

Cat. No.: B1353938

CAS Number: 34281-92-0[1]

This technical guide provides an in-depth overview of (1S,2R)-2-phenylcyclohexanol, a
pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and
professionals in drug development, this document outlines the compound's properties,
synthesis methodologies, and its critical role in the stereoselective preparation of
pharmaceutical intermediates.

Compound Properties

(1S,2R)-2-Phenylcyclohexanol is a chiral alcohol valued for its role as a versatile intermediate
in the synthesis of enantiomerically pure compounds.[2][3] Its rigid cyclohexane framework and
the stereodirecting influence of the phenyl group are instrumental in achieving high levels of
stereocontrol in various chemical transformations.

Table 1: Physicochemical Properties of (1S,2R)-2-Phenylcyclohexanol
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Property Value Reference
Molecular Formula C12H160 [2]
Molar Mass 176.25 g/mol [2]
White to off-white crystalline
Appearance
powder
Melting Point 64-66 °C [2]
Boiling Point 276-281 °C [2]

[0]2°/D +55° to +61° (c=1in

Optical Rotation
Methanol)

Purity (Chiral) >97.5%

Synthesis Methodologies

The enantiomerically pure form of (1S,2R)-2-phenylcyclohexanol is accessible through
several synthetic strategies. The two most prominent and well-documented methods are
Sharpless Asymmetric Dihydroxylation and Lipase-Catalyzed Kinetic Resolution.

Sharpless Asymmetric Dihydroxylation

This method provides a direct route to the chiral diol precursor of (1S,2R)-2-
phenylcyclohexanol from 1-phenylcyclohexene. The subsequent selective reduction of the
tertiary hydroxyl group yields the target compound.

Experimental Protocol: Synthesis of (1S,2R)-2-phenylcyclohexanol via Sharpless Asymmetric
Dihydroxylation

This protocol is adapted from Organic Syntheses.
Part A: (+)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol

» To a 3-L flask equipped with a mechanical stirrer, add t-butyl alcohol (375 mL) and water
(375 mL).
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e Add potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and
methanesulfonamide (23.8 g, 0.25 mol).

e Add (DHQ)z2PHAL (487 mg, 0.625 mmol) and potassium osmate(VI) dihydrate (46 mg, 0.125
mmol).

e Add 1-phenylcyclohexene (39.6 g, 0.25 mol) to the stirred mixture.

 Stir the reaction vigorously at room temperature for 24 hours.

e Add sodium sulfite (50 g) and stir for an additional hour.

o Extract the mixture with ethyl acetate (3 x 250 mL).

e Wash the combined organic layers with 2 M NaOH (2 x 100 mL) and brine (100 mL).

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude diol.

Part B: (+)-(1S,2R)-trans-2-Phenylcyclohexanol
o Prepare a slurry of Raney nickel (approx. 40 g) in ethanol (200 mL) in a 1-L flask.
e Add the crude (+)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol (41.2 g, 0.21 mol) to the flask.

 Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 48
hours.

« Filter the reaction mixture through a pad of Celite, washing with ethanol.

» Concentrate the filtrate under reduced pressure to obtain the crude product.

o Recrystallize the crude product from hexanes to afford pure (+)-(1S,2R)-trans-2-
phenylcyclohexanol.
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Workflow for Sharpless Asymmetric Dihydroxylation.

Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic approach involves the resolution of racemic trans-2-phenylcyclohexanol.
A lipase selectively acylates one enantiomer, allowing for the separation of the acylated and
unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of trans-2-Phenylcyclohexanol
This protocol is adapted from Organic Syntheses.
Part A: Racemic trans-2-phenylcyclohexyl chloroacetate

» Dissolve racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250
mL).

e Add 4-dimethylaminopyridine (DMAP, 300 mg, 2.5 mmol) and chloroacetyl chloride (50 mL,
0.625 mol).

o Heat the mixture at reflux for 6 hours.

e Cool the reaction and carefully add saturated sodium bicarbonate solution (350 mL).
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e Stir vigorously for 3 hours.

o Separate the organic layer, dry over anhydrous potassium carbonate, filter, and concentrate
to yield the racemic chloroacetate.

Part B: Enzymatic Resolution
e Prepare a pH 7 buffer solution.

» To a rapidly stirred solution of the racemic trans-2-phenylcyclohexyl chloroacetate (106 g,
0.419 mol) in the buffer, add Pseudomonas fluorescens lipase (e.g., Amano Lipase PS).

e Maintain the pH at 7.0 by the controlled addition of 1 N NaOH.

» Monitor the reaction until approximately 50% hydrolysis is achieved.
o Extract the mixture with diethyl ether.

o Separate the organic layer and dry over anhydrous sodium sulfate.
Part C: Isolation of (+)-(1S,2R)-trans-2-Phenylcyclohexanol

e The unreacted (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate is isolated from the
ethereal solution.

e Hydrolyze the isolated chloroacetate using 2 N sodium hydroxide in methanol at reflux for 3
hours.

e Cool the mixture, neutralize to pH 7 with 3 N sulfuric acid, and extract with dichloromethane.

e Dry the organic layer over anhydrous sodium sulfate and concentrate.

o Recrystallize the solid from petroleum ether to obtain pure (+)-(1S,2R)-trans-2-
phenylcyclohexanol.
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Workflow for Lipase-Catalyzed Kinetic Resolution.

Applications in Drug Development

(1S,2R)-2-Phenylcyclohexanol serves as a cornerstone chiral auxiliary in the asymmetric
synthesis of a wide array of molecules, including those with significant therapeutic potential. Its
utility lies in its ability to direct the stereochemical outcome of reactions, enabling the synthesis
of single-enantiomer drugs. The stereochemistry of a drug is often critical to its efficacy and
safety.

This chiral auxiliary has been employed in various asymmetric transformations, such as:

Alkylation Reactions: To set stereocenters adjacent to carbonyl groups.

Aldol Reactions: For the stereoselective formation of B-hydroxy carbonyl compounds.

Diels-Alder Reactions: To control the facial selectivity of cycloadditions.

Ene Reactions: For the stereoselective formation of carbon-carbon bonds.

While (1S,2R)-2-phenylcyclohexanol is instrumental in the synthesis of biologically active
molecules, it is important to note that the auxiliary itself is typically removed from the final drug
substance. As such, there is no direct evidence in the reviewed literature to suggest that
(1S,2R)-2-phenylcyclohexanol is directly involved in or modulates specific biological signaling
pathways. Its role is primarily to facilitate the stereoselective synthesis of the active
pharmaceutical ingredient.

Conclusion
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(1S,2R)-2-Phenylcyclohexanol is a well-established and highly effective chiral auxiliary for
asymmetric synthesis. Its accessibility through robust and scalable synthetic routes, combined
with its excellent stereodirecting ability, makes it an invaluable tool for chemists in the
pharmaceutical industry. The detailed protocols provided in this guide offer a starting point for
the practical application of this compound in the synthesis of complex, enantiomerically pure
molecules destined for drug discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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